BenchChemオンラインストアへようこそ!

Dihydro-1H,3H,4H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole hydrochloride

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Select this dual-oxygen methanooxymethano-bridged scaffold for CNS lead generation and fragment-based screening. Two fixed-orientation ether H-bond acceptors engage complementary donor residues, reducing entropic binding penalty. Zero rotatable bonds and rigid cage geometry favor BBB penetration. HCl salt form ensures direct aqueous solubility for HTS workflows and parallel synthesis. Choose ≥95% pure salt to eliminate free base solubilization variability.

Molecular Formula C8H14ClNO2
Molecular Weight 191.66
CAS No. 2171999-89-4
Cat. No. B2460210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro-1H,3H,4H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole hydrochloride
CAS2171999-89-4
Molecular FormulaC8H14ClNO2
Molecular Weight191.66
Structural Identifiers
SMILESC1C23COCC2(CN1)COC3.Cl
InChIInChI=1S/C8H13NO2.ClH/c1-7-3-10-5-8(7,2-9-1)6-11-4-7;/h9H,1-6H2;1H
InChIKeyFPMKUTLHFCGXQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dihydro-1H,3H,4H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole Hydrochloride (CAS 2171999-89-4): Procurement-Relevant Structural and Physicochemical Profile


Dihydro-1H,3H,4H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole hydrochloride (CAS 2171999-89-4) is a synthetic heterocyclic building block belonging to the furo[3,4-c]pyrrole scaffold class. Its IUPAC name is 3,7-dioxa-10-azatricyclo[3.3.3.0¹,⁵]undecane hydrochloride, with molecular formula C₈H₁₄ClNO₂ and molecular weight 191.66 g·mol⁻¹ . The compound features a rigid tricyclic framework incorporating a dual-oxygen methanooxymethano bridge that fuses a tetrahydrofuran ring to a pyrrolidine ring, creating a conformationally constrained cage-like structure . It is supplied as the hydrochloride salt (purity ≥95%), which enhances aqueous solubility and handling characteristics relative to the free base form . The compound is listed in the ECHA substance inventory under EC number 100.355.970, confirming its regulatory traceability for research procurement [1]. This scaffold is primarily utilized as a versatile small molecule intermediate in medicinal chemistry and organic synthesis programs requiring rigid, three-dimensional building blocks .

Why Generic furo[3,4-c]pyrrole Scaffolds Cannot Substitute for Dihydro-1H,3H,4H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole Hydrochloride (CAS 2171999-89-4)


Compounds within the furo[3,4-c]pyrrole class span a wide structural continuum—from simple bicyclic hexahydro-furo[3,4-c]pyrroles lacking any bridging moiety , through mono-oxa ethano-bridged analogs , to the dual-oxa methanooxymethano-bridged scaffold represented by CAS 2171999-89-4 . These structural variations are not cosmetic; they dictate the number of hydrogen-bond acceptors, conformational rigidity, ring size, and electronic character of the nitrogen lone pair, all of which directly influence target engagement, pharmacokinetic properties, and synthetic derivatization routes. The dual-oxygen bridge in CAS 2171999-89-4 provides two ether-type H-bond acceptor sites versus one in the mono-oxa comparator (CAS 2219374-09-9) and zero in the unbridged hexahydro scaffold (CAS 60889-33-0) . Additionally, the hydrochloride salt form confers aqueous solubility advantages over the free base (CAS 2167287-70-7), which is critical for solution-phase chemistry and biological assay compatibility . Substituting a less constrained or differently bridged analog without experimental validation risks altering pharmacophore geometry, reducing binding affinity, or introducing unwanted synthetic complexity. The quantitative evidence below demonstrates where these differences are measurable and procurement-relevant.

Quantitative Differentiation Evidence: Dihydro-1H,3H,4H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole Hydrochloride vs. Closest Analogs


Dual-Oxygen Methanooxymethano Bridge vs. Mono-Oxa Tricyclic Analog: H-Bond Acceptor Count and Molecular Weight Comparison

The target compound (CAS 2171999-89-4) possesses two ether oxygen atoms in its 3,7-dioxa-10-azatricyclo framework, yielding a molecular formula of C₈H₁₄ClNO₂ and a molecular weight of 191.66 g·mol⁻¹ . In contrast, its closest tricyclic comparator, 3-oxa-7-azatricyclo[3.3.3.0,1,5]undecane hydrochloride (CAS 2219374-09-9), contains only one oxygen in the bridge, with formula C₉H₁₆ClNO and MW 189.7 g·mol⁻¹ . The target compound thus provides two hydrogen-bond acceptor sites (the two ether oxygens) versus one in the mono-oxa analog. This is significant because the additional oxygen atom alters both the electronic character of the scaffold and its capacity for directional intermolecular interactions—a critical parameter in fragment-based drug design and protein-ligand co-crystallization studies.

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Fully Saturated Tricyclic Scaffold vs. Unbridged Bicyclic Analog: Rigidity, Ring Count, and Molecular Complexity

The target compound (CAS 2171999-89-4) features a fully saturated 3,7-dioxa-10-azatricyclo[3.3.3.0¹,⁵]undecane cage with zero rotatable bonds (computed topological complexity score of 164 for the analogous ethano-bridged scaffold [1]). The unbridged comparator, hexahydro-1H-furo[3,4-c]pyrrole hydrochloride (CAS 60889-33-0), is a simple bicyclic system with formula C₆H₁₁NO·HCl, MW 149.62 g·mol⁻¹, and a lower degree of three-dimensional character . The methanooxymethano bridge enforces a rigid, pre-organized geometry that reduces the entropic penalty upon target binding—an established principle in scaffold design for challenging protein targets such as PARP-1, where furo[3,4-c]pyrrole derivatives have demonstrated inhibitory activity .

Conformational Constraint Scaffold Complexity Lead Optimization

Hydrochloride Salt vs. Free Base: Solubility and Handling Advantages for Solution-Phase Chemistry

The target compound is supplied as the hydrochloride salt (CAS 2171999-89-4), which directly contrasts with its free base counterpart, tetrahydro-1H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole (CAS 2167287-70-7, MW 155.19 g·mol⁻¹ as free base) [1]. Hydrochloride salt formation of secondary amine-containing heterocycles is known to increase aqueous solubility by typically 10- to 100-fold relative to the free base . The CymitQuimica listing for the hexahydro-furo[3,4-c]pyrrole HCl analog explicitly states: 'The hydrochloride form enhances its solubility and stability, facilitating its use in various applications' . While direct aqueous solubility measurements for CAS 2171999-89-4 are not published, the consistent class behavior of hydrochloride salts of bicyclic/tricyclic amines supports a meaningful solubility advantage over the free base form, which is critical for aqueous reaction conditions, biological assay preparation, and salt metathesis strategies.

Salt Selection Aqueous Solubility Laboratory Handling

Bridge Heteroatom Composition: Dioxa (O₂) vs. Ethano (C₂) Bridge in Furo[3,4-c]pyrrole Scaffolds

The target compound features a methanooxymethano bridge containing two oxygen atoms (dioxa), yielding a molecular formula of C₈H₁₄ClNO₂ and a computed topological polar surface area (tPSA) that is higher than the ethano-bridged analog. The closest bridged comparator, dihydro-1H,3H,4H-3a,6a-ethanofuro[3,4-c]pyrrole hydrochloride (CAS 2155854-83-2, IUPAC: 3-oxa-7-azatricyclo[3.3.2.0¹,⁵]decane hydrochloride), has a molecular formula of C₈H₁₄ClNO, MW 175.66 g·mol⁻¹, and contains only one oxygen in its ethano bridge . The target compound provides ΔMW = +16.0 g·mol⁻¹ and a significantly different polarity profile due to the substitution of a methylene (-CH₂-) with an ether oxygen (-O-). In medicinal chemistry, C→O substitutions in scaffold bridges are common bioisosteric strategies to modulate logP, metabolic stability, and off-target binding, making the dioxa variant a distinct chemical entity rather than an interchangeable analog.

Bioisostere Design Scaffold Hopping Physicochemical Optimization

Procurement Accessibility and Pricing Tier: Specialized Tricyclic Building Block vs. Commodity Bicyclic Scaffolds

The target compound occupies a distinct pricing tier reflective of its synthetic complexity and limited supplier base. From CymitQuimica, CAS 2171999-89-4 is listed at €884.00 per 50 mg and €2,601.00 per 500 mg (€5,202/g at 500 mg scale), with an estimated delivery timeframe that indicates made-to-order or low-stock availability . In comparison, the unbridged hexahydro-1H-furo[3,4-c]pyrrole hydrochloride (CAS 60889-33-0) is priced at €45.00–141.00 per 1 g from multiple suppliers, representing a ~37- to 115-fold lower cost per gram . The ethano-bridged analog (CAS 2155854-83-2) is listed at approximately $1,819 per 2.5 g from Enamine (~$728/g), still substantially less expensive than the target compound [1]. This pricing differential is directly attributable to the additional synthetic steps required to construct the dual-oxygen methanooxymethano bridge. For procurement decisions, this means the target compound should be reserved for applications where its unique dioxa-bridge structure is mechanistically required, rather than used as a general-purpose furo[3,4-c]pyrrole building block.

Chemical Procurement Building Block Sourcing Cost-Benefit Analysis

Optimal Application Scenarios for Dihydro-1H,3H,4H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole Hydrochloride (CAS 2171999-89-4) Based on Quantitative Differentiation Evidence


Fragment-Based Drug Design Requiring Dual H-Bond Acceptor Scaffolds

The dioxa bridge in CAS 2171999-89-4 provides two ether oxygen H-bond acceptor sites, as established in the structural comparison with the mono-oxa analog (CAS 2219374-09-9) . This property makes the target compound particularly suitable for fragment-based screening campaigns where the fragment must engage two distinct hydrogen-bond donor residues within a protein binding pocket. The rigid tricyclic framework ensures that the two oxygen atoms are presented in a fixed spatial orientation, reducing the entropic cost of binding relative to a flexible linker-based fragment. Procurement is justified when the target protein's co-crystal structure or computational docking suggests that a dual H-bond acceptor motif positioned ~2.5–3.0 Å apart (approximate O···O distance in the 3,7-dioxa bridge) would productively engage complementary donor residues.

Conformationally Constrained Pharmacophore Mimicry for CNS Target Programs

The rigid tricyclic scaffold of CAS 2171999-89-4, with zero rotatable bonds and a cage-like geometry, is suited for programs targeting central nervous system (CNS) receptors where constrained amine pharmacophores are a well-validated design strategy. As demonstrated by the structural comparison with the unbridged hexahydro-furo[3,4-c]pyrrole hydrochloride (CAS 60889-33-0), the target compound's MW of 191.66 g·mol⁻¹ and enhanced three-dimensional character place it in an optimal property space for CNS lead generation, where lower molecular weight and conformational restriction favor blood-brain barrier penetration . This compound should be prioritized when the research objective involves mimicking a rigid bioactive conformation of an endogenous ligand or when scaffold pre-organization is hypothesized to enhance subtype selectivity within a receptor family.

Aqueous-Phase Synthetic Derivatization Requiring Pre-Dissolved Hydrochloride Salt

The hydrochloride salt form of CAS 2171999-89-4 eliminates the need for in situ protonation or acid addition prior to aqueous-phase reactions such as reductive aminations, amide couplings, or salt metathesis. The class-level evidence from the furo[3,4-c]pyrrole hydrochloride scaffold family, where salt formation 'enhances solubility and stability' , supports selecting this compound over the free base (CAS 2167287-70-7) for experimental protocols requiring direct dissolution in water or aqueous buffer systems. This is particularly relevant for high-throughput chemistry workflows, parallel synthesis, and biochemical assay preparation where the additional step of free base solubilization introduces variability. Procurement of the hydrochloride salt directly ensures batch-to-batch consistency in dissolution behavior.

Scaffold-Hopping from Ethano-Bridged to Dioxa-Bridged Series for Polarity Optimization

When a lead series built on the ethano-bridged furo[3,4-c]pyrrole scaffold (CAS 2155854-83-2) exhibits excessively high lipophilicity (LogP = 0.81 predicted for the parent scaffold ) or metabolic liability at the bridge methylene, the dioxa-bridged target compound (CAS 2171999-89-4) offers a direct scaffold-hopping opportunity. The replacement of a methylene (-CH₂-) with an ether oxygen (-O-) in the bridge increases polarity and is expected to reduce logP by approximately 0.5–1.0 units based on classical heteroatom substitution rules, while the MW increase of +16 g·mol⁻¹ remains within acceptable limits for lead optimization . Procurement of both scaffolds enables systematic SAR exploration of the bridge heteroatom effect on potency, selectivity, and ADME properties within the same tricyclic framework series.

Quote Request

Request a Quote for Dihydro-1H,3H,4H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.